REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[N:10][C:9]2[C:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[N:7][C:6]([Cl:18])=[N:5][C:4]=2[CH:3]=1.[NH2:19][C:20]1[CH:21]=[C:22](B(O)O)[CH:23]=[CH:24][CH:25]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:18][C:6]1[N:7]=[C:8]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:9]2[N:10]=[CH:11][C:2]([C:24]3[CH:25]=[C:20]([CH:21]=[CH:22][CH:23]=3)[NH2:19])=[CH:3][C:4]=2[N:5]=1 |f:2.3.4,^1:40,59|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrC1=CC=2N=C(N=C(C2N=C1)N1CCOCC1)Cl
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Name
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|
Quantity
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0.67 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)B(O)O
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Name
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|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0.14 g
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Type
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catalyst
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Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 90° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with N2 for 5-10 minutes
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Duration
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7.5 (± 2.5) min
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Type
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CUSTOM
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Details
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again degassed with N2 for 5-10 minutes
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Duration
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7.5 (± 2.5) min
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford the crude product
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography (60-120 silica gel, 60% ethyl acetate in hexane)
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Reaction Time |
2 h |
Name
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|
Type
|
product
|
Smiles
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ClC=1N=C(C2=C(N1)C=C(C=N2)C=2C=C(N)C=CC2)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |